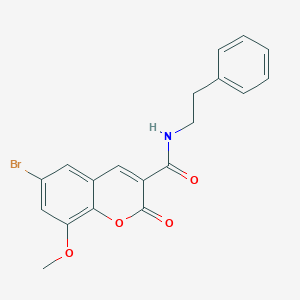
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DCF, and it is a synthetic derivative of coumarin. DCF has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of DCF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. DCF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
DCF has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which help to protect cells from damage caused by free radicals. DCF has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DCF has been shown to have anticancer properties, which make it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its biological activities. However, there are also some limitations to using DCF in lab experiments. For example, the mechanism of action of DCF is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are many potential future directions for research on DCF. One area of focus could be on the development of new synthetic derivatives of DCF that have improved biological activities. Another area of focus could be on the use of DCF in combination with other drugs or therapies to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of DCF and its potential applications in the treatment of various diseases. Overall, DCF is a promising compound that has the potential to be used in a wide range of scientific research studies.
Métodos De Síntesis
DCF can be synthesized using a variety of methods, including the reaction of 6,8-dichloro-4-hydroxychromen-2-one with N,N-diethylformamide. The resulting product is then treated with acetic anhydride to form DCF. This synthesis method has been used successfully in many research studies.
Aplicaciones Científicas De Investigación
DCF has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DCF has also been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells.
Propiedades
Nombre del producto |
6,8-dichloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C14H13Cl2NO3 |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
6,8-dichloro-N,N-diethyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H13Cl2NO3/c1-3-17(4-2)13(18)10-6-8-5-9(15)7-11(16)12(8)20-14(10)19/h5-7H,3-4H2,1-2H3 |
Clave InChI |
TWJGBVPRZYOMQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
SMILES canónico |
CCN(CC)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)